molecular formula C17H24N2O5S B4386366 N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4386366
M. Wt: 368.4 g/mol
InChI Key: VBBLJKKXUYOEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as ADMP, is a chemical compound that has been studied for its potential use in scientific research. ADMP belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is not fully understood. However, it has been suggested that N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide may exert its effects through the modulation of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects
N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective properties. N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been found to increase the levels of neurotransmitters such as dopamine and serotonin, which may explain its potential use in the treatment of depression and anxiety disorders. In addition, N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its potential neuroprotective properties. N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to protect neurons from damage caused by oxidative stress and inflammation, which may make it a useful tool for studying the mechanisms underlying neurodegenerative diseases. However, one of the limitations of using N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One area of research could focus on elucidating the exact mechanism of action of N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain. Another area of research could focus on exploring the potential use of N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, future research could investigate the potential use of N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in combination with other drugs for the treatment of these disorders.

Scientific Research Applications

N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative diseases. N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-4-9-18-17(20)13-6-5-10-19(12-13)25(21,22)14-7-8-15(23-2)16(11-14)24-3/h4,7-8,11,13H,1,5-6,9-10,12H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBLJKKXUYOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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